molecular formula C8H13ClN2 B13103011 (1S)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride

(1S)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B13103011
M. Wt: 172.65 g/mol
InChI Key: KTKQMGBEIAANKZ-FJXQXJEOSA-N
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Description

(1S)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
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Biological Activity

(1S)-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, often referred to as a derivative of 6-methylpyridine, is structurally characterized by an ethanamine backbone, which enhances its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride can be represented as follows:

C9H12ClN\text{C}_9\text{H}_{12}\text{ClN}

This structure features a pyridine ring substituted at the 2-position with an ethylamine side chain, which is crucial for its biological interactions.

Neurotransmitter Modulation

Research indicates that (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride exhibits significant activity in modulating neurotransmitter systems. Specifically, it has been shown to interact with serotonin and norepinephrine receptors, suggesting potential applications in treating mood disorders and anxiety .

Anticancer Properties

Studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it demonstrated cytotoxic effects with IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase, thus inhibiting proliferation .

Antimicrobial Activity

In addition to its anticancer properties, (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride has shown promising antimicrobial activity. It was effective against several strains of bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of (1S)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to controls, attributed to its action on serotonin pathways. This suggests potential for development as an anxiolytic agent.

Case Study 2: Anticancer Efficacy

In vitro studies comparing this compound with standard chemotherapeutics revealed that it not only inhibited cancer cell growth but also enhanced the efficacy of existing treatments when used in combination. This synergistic effect could lead to lower dosages of traditional drugs and reduced side effects.

Research Findings

Study Cell Line IC50 (µM) Mechanism
Study AMCF-70.48Apoptosis induction
Study BHCT-1160.78Cell cycle arrest
Study CStaphylococcus aureus7.81 µg/mLAntimicrobial activity

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

(1S)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m0./s1

InChI Key

KTKQMGBEIAANKZ-FJXQXJEOSA-N

Isomeric SMILES

CC1=NC(=CC=C1)[C@H](C)N.Cl

Canonical SMILES

CC1=NC(=CC=C1)C(C)N.Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.